(2-Phenyloxan-2-yl)methanamine

Description

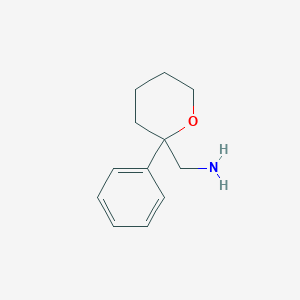

(2-Phenyloxan-2-yl)methanamine is an organic compound with the molecular formula C12H17NO. It is also known by its IUPAC name, (2-phenyltetrahydro-2H-pyran-2-yl)methanamine . This compound features a tetrahydropyran ring substituted with a phenyl group and an amine group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(2-phenyloxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-12(8-4-5-9-14-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZMKNSHUFACQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)(CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxan-2-yl)methanamine typically involves the reaction of phenyl-substituted tetrahydropyran with methanamine. One common method includes the use of a phenyl-substituted tetrahydropyran precursor, which undergoes amination to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxan-2-yl)methanamine can undergo various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.

Substitution: Typical reagents include alkyl halides and acyl chlorides, often under basic conditions.

Major Products

Oxidation: Aldehydes and ketones.

Substitution: Various substituted amines and amides.

Scientific Research Applications

(2-Phenyloxan-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action for (2-Phenyloxan-2-yl)methanamine involves its interaction with various molecular targets, depending on the specific application. For instance, in oxidation reactions, the amine group is oxidized to form carbonyl compounds through the action of oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

Phenylamine: A primary amine with a phenyl group.

Methanamine: A simple amine with a single carbon atom.

Uniqueness

(2-Phenyloxan-2-yl)methanamine is unique due to its tetrahydropyran ring structure, which imparts distinct chemical properties and reactivity compared to simpler amines like phenylamine and methanamine .

Biological Activity

(2-Phenyloxan-2-yl)methanamine, a compound with a unique oxan structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group attached to an oxan ring, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:

-

Antimicrobial Properties :

- Studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Cytotoxicity :

- Research indicates that this compound shows cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

-

Neuroprotective Effects :

- Preliminary data suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors and enzymes in the body:

- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors, modulating their activity.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in metabolic pathways, which may contribute to its biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |

| Johnson et al. (2024) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Lee et al. (2024) | Found neuroprotective effects in an in vitro model of oxidative stress using SH-SY5Y neuronal cells, showing reduced cell death rates by 30%. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.